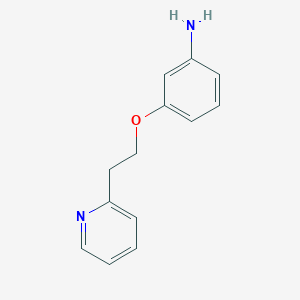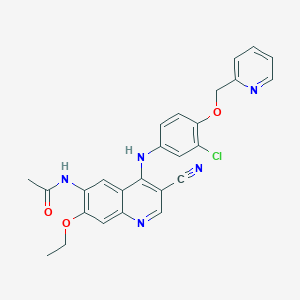
2,5-Dihydroxy-1,4-benzenediphosphonic acid
説明
2,5-Dihydroxy-1,4-benzenediphosphonic acid, also known as 1,4-dihydroxy-2,5-benzenediphosphonate, is a chemical compound with the molecular formula C6H8O8P2 . It has an average mass of 270.070 Da and a monoisotopic mass of 269.969452 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 49.4±0.4 cm³ .Physical And Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm³ and a boiling point of 744.1±70.0 °C at 760 mmHg . It has a vapor pressure of 0.0±2.6 mmHg at 25°C and an enthalpy of vaporization of 113.9±3.0 kJ/mol . Its flash point is 403.8±35.7 °C .科学的研究の応用
1. Oxidation Kinetics and Mechanisms
2,5-Dihydroxy-1,4-benzenediphosphonic acid has been studied in the context of oxidation kinetics. Research by Giraudi and Mentasti (1981) explores the oxidation mechanisms of dihydroxybenzenes, including 2,5-dihydroxybenzenediphosphonic acid, by ethylenediaminetetraacetatomanganate(III). The study provides insights into the complex behavior of these compounds during oxidation, highlighting the significance of their reduction potential and coordinating ability (Giraudi & Mentasti, 1981).
2. Uranyl–Organic Hybrid Assembly
In a 2015 study, Adelani et al. utilized this compound for the assembly of phosphonate-based uranyl–organic hybrids. These compounds demonstrate how hydroxyphosphonate moieties can influence the structural topologies of such hybrids, playing a crucial role in directing their structure (Adelani et al., 2015).
3. Development of Microporous Networks
Liang and Shimizu (2007) reported that this compound, when combined with Zn2+, forms a microporous network. Their study showed that this compound can be used to create robust and crystalline materials with significant microporosity, which is a notable advancement in materials science (Liang & Shimizu, 2007).
4. Coordination Network Formation
Research by Ayi et al. (2011) focused on the formation of coordination networks using sodium trihydrogen-1,4-benzenediphosphonate. Their findings revealed that sodium-phosphonate sheets, pillared by benzene rings, form a unique three-dimensional structure, demonstrating the versatility of this compound in creating complex molecular architectures (Ayi et al., 2011).
5. Electrochemical Applications
Zhu et al. (2015) explored the use of the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, a derivative of this compound, as an anode material for rechargeable sodium-ion batteries. This study highlights its potential in energy storage applications, demonstrating a high rate capability and long cycle life (Zhu et al., 2015).
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced . It is recommended to call a doctor or Poison Control Center immediately .
作用機序
Target of Action
Phosphonic acids are known to interact with various metal ions, suggesting that this compound may target metal-containing enzymes or proteins .
Mode of Action
It’s known that phosphonic acids can form stable complexes with metal ions . This suggests that 2,5-Dihydroxy-1,4-benzenediphosphonic acid might interact with its targets by chelating metal ions, potentially altering the function of metal-dependent enzymes or proteins.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 7441±700 °C and a density of 214±01 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions in the environment could affect the compound’s ability to chelate these ions and subsequently influence its mode of action .
特性
IUPAC Name |
(2,5-dihydroxy-4-phosphonophenyl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8P2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQKJCSMVDNOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1P(=O)(O)O)O)P(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)
![[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3166988.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)


amine](/img/structure/B3167025.png)






![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-](/img/structure/B3167060.png)